N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antitumor Activity
Several studies have synthesized and characterized derivatives of sulfonamide compounds, evaluating their potential as anticancer and antitumor agents. For example, novel sulfonamide derivatives have demonstrated promising in vitro antitumor activity against a range of cancer cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. These compounds are noted for their significant activity, particularly against non-small cell lung cancer and melanoma cell lines, indicating their potential for development into therapeutic agents (Sławiński et al., 2006), (Żołnowska et al., 2016).
Anti-HIV and Antiviral Properties
Research has also explored the antiviral properties of sulfonamide derivatives, including their effectiveness against HIV. Specific compounds have shown encouraging anti-HIV activity, indicating the potential for these molecules to contribute to antiretroviral therapy (Pomarnacka & Kedra, 2003).
Enzyme Inhibition for Disease Treatment
Some sulfonamide derivatives have been investigated for their inhibitory effects on various enzymes, which are implicated in diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. These studies highlight the potential use of sulfonamide compounds in treating conditions associated with enzyme dysregulation, suggesting a promising area for further research (Lolak et al., 2020).
Antioxidant Properties
Additionally, certain sulfonamide derivatives have been evaluated for their antioxidant properties, indicating their potential in reducing oxidative stress and contributing to the prevention or treatment of diseases associated with free radical damage. This suggests another promising avenue for the application of these compounds in scientific research and therapy (Alyar et al., 2019).
Mechanism of Action
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
Many cdk inhibitors function by binding to the atp pocket of the kinase, preventing atp from binding and thus inhibiting the phosphorylation and activation of the cdk .
Biochemical Pathways
Given its target, it is likely to influence pathways related to cell cycle regulation and proliferation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination .
Result of Action
Inhibition of cdk2 typically results in cell cycle arrest, preventing cells from dividing and proliferating .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules or compounds .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-13-8-9-14(18-10-5-11-23(18,19)20)12-16(13)17-24(21,22)15-6-3-2-4-7-15/h2-4,6-9,12,17H,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJSRUUJIUOENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.